molecular formula C23H22N2O4S B6560728 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide CAS No. 946380-87-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B6560728
CAS No.: 946380-87-6
M. Wt: 422.5 g/mol
InChI Key: JOXWTQITNGJIMW-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a 4-methoxybenzenesulfonamide moiety. The tetrahydroquinoline scaffold provides conformational rigidity, while the benzoyl and sulfonamide groups confer distinct electronic and steric properties. Such structural attributes are common in pharmaceuticals targeting enzymes or receptors, where the sulfonamide group often acts as a hydrogen-bond donor/acceptor, and the benzoyl group enhances lipophilicity for membrane penetration .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)24-19-9-14-22-18(16-19)8-5-15-25(22)23(26)17-6-3-2-4-7-17/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWTQITNGJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Key Differences :

  • Substituent at 1-position : The analog replaces the benzoyl group with a 4-methoxybenzenesulfonyl group, increasing polarity due to the sulfonyl moiety.
Property Target Compound Structural Analog
1-Position Substituent Benzoyl (electron-withdrawing) 4-Methoxybenzenesulfonyl (polar)
Predicted Solubility Moderate (lipophilic dominance) Higher (polar sulfonyl group)
Pharmacokinetics Enhanced membrane permeability Potential renal clearance due to polarity

Comparison with Brominated Quinoline Derivatives

A brominated analog, Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate (from ), diverges significantly:

  • Structural Features : Incorporates a bromine atom and a bicyclo[2.2.2]octane system, introducing steric bulk and altering electronic properties.
  • Reactivity : The bromine atom may facilitate cross-coupling reactions, offering synthetic versatility absent in the target compound .

General Trends in Sulfonamide-Containing Compounds

  • Solubility: Sulfonamides with methoxy groups (e.g., 4-methoxybenzenesulfonamide) typically exhibit better aqueous solubility than non-polar analogs.
  • Biological Targets : Sulfonamide moieties are prevalent in carbonic anhydrase inhibitors and antibacterial agents, suggesting the target compound may share mechanistic pathways .

Research Findings and Limitations

  • Crystallographic Data: The SHELX software suite is widely used for small-molecule crystallography, which could resolve structural differences between these compounds.
  • Synthetic Challenges : Analog synthesis (e.g., brominated derivatives in ) may require specialized conditions, impacting yield and purity compared to the target compound’s straightforward sulfonylation/benzoylation route.

Notes

  • The provided evidence lacks quantitative data (e.g., IC50, LogP), necessitating further experimental validation.
  • Structural comparisons are inferred from substituent effects; spectroscopic or computational studies (e.g., DFT) would clarify electronic profiles.
  • The Bruker AXS SHELXTL program is recommended for future crystallographic analyses to correlate structure-activity relationships.

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